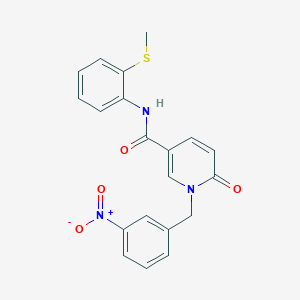
N-(2-(methylthio)phenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(methylthio)phenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic molecule with potential applications in various scientific fields. It combines distinct chemical groups, which give it unique properties and a wide range of reactivity. The compound can be considered for its reactivity patterns and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(methylthio)phenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A plausible synthetic route could include the following steps:
Starting Materials
Aniline derivatives
Nitrobenzyl halides
Pyridine derivatives
Step-by-Step Synthesis
Formation of the Amide Linkage: : The reaction between aniline derivative and a suitable carboxylic acid derivative to form the amide bond.
Substitution Reactions: : Introduction of the nitrobenzyl group through nucleophilic substitution.
Pyridine Ring Formation: : Cyclization reactions to form the dihydropyridine ring, involving a variety of catalysts and solvents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing reaction conditions such as temperature, pressure, solvents, and catalysts to maximize yield and purity while minimizing cost and environmental impact. Automated systems and continuous flow reactors might be employed for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : The nitro group can be reduced to an amine, or the sulfur atom could undergo oxidation to sulfoxide or sulfone.
Substitution Reactions: : The benzyl group might participate in electrophilic or nucleophilic substitutions.
Cyclization and Ring-Opening: : Depending on reaction conditions, the pyridine ring could be modified or opened to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dichloromethane, methanol, acetonitrile.
Major Products
Reactions involving this compound may lead to derivatives with varying degrees of functionalization, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry
Reactivity Studies: : The compound's diverse functional groups make it an interesting subject for studying various organic reactions.
Catalysis: : Potential as a ligand or catalyst in asymmetric synthesis.
Biology
Enzyme Inhibition: : Possibility to act as an inhibitor for certain enzymes due to its structural complexity.
Drug Development: : Potential candidate for developing pharmaceuticals targeting specific pathways.
Medicine
Antimicrobial Activity: : Structural features might be tailored to produce derivatives with antimicrobial properties.
Cancer Research: : Potential as a lead compound for anticancer agents.
Industry
Material Science: : Possibility to be used in the synthesis of novel materials due to its unique structural framework.
Mechanism of Action
The exact mechanism of action would depend on the application. For instance, if used as an enzyme inhibitor, it would typically bind to the active site of the enzyme, blocking substrate access. The molecular targets would be specific proteins or enzymes, and the pathways involved could include inhibition of signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-(methylthio)phenyl)-1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxamide
N-(2-(methylthio)phenyl)-1-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
N-(2-(ethylthio)phenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Uniqueness
What sets N-(2-(methylthio)phenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide apart is the presence of both a nitrobenzyl group and a methylthio group, which gives it a unique reactivity profile and potential for diverse applications.
That's quite the mouthful! Do you have any questions or any specific area you want to dive deeper into?
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-28-18-8-3-2-7-17(18)21-20(25)15-9-10-19(24)22(13-15)12-14-5-4-6-16(11-14)23(26)27/h2-11,13H,12H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXPKVNZFOZMCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
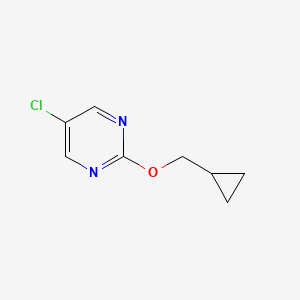
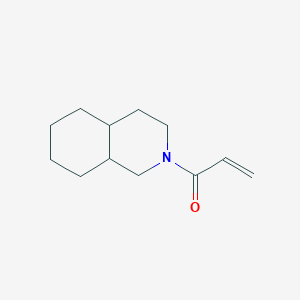
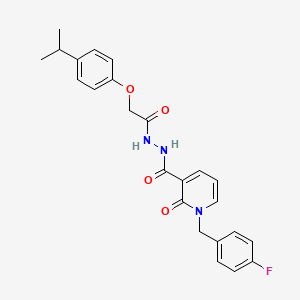
![4-(4-(dimethylamino)phenyl)-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2454934.png)


![N-[(2-fluorophenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2454937.png)
![5-Ethyl-2-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2454938.png)
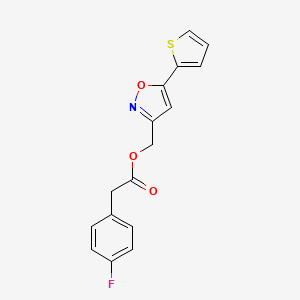
![2,5-dimethoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2454942.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{2-[(piperidin-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2454944.png)

![N-(3-chloro-4-methoxyphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2454947.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2454949.png)
